2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide
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Overview
Description
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acetamide Formation: The final step involves the acylation of the methoxymethylated benzimidazole with N-(2-methylpropyl)acetamide using acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Mebendazole: Another benzimidazole derivative with similar uses.
Uniqueness
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-(2-methylpropyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]-N-(2-methylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(2)8-16-15(19)9-18-13-7-5-4-6-12(13)17-14(18)10-20-3/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDKHNVDRLTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN1C2=CC=CC=C2N=C1COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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